molecular formula C24H19Cl2N3O B12127786 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene

Cat. No.: B12127786
M. Wt: 436.3 g/mol
InChI Key: WDNLTFCCROREIT-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure comprising two key moieties: a 2,4-dichlorobenzene unit and a 4-methylindolo[2,3-b]quinoxaline system, linked by a propoxy chain. The 2,4-dichlorobenzene component is a common scaffold in agrochemicals and pharmaceuticals, known for its ability to interact with various biological targets . The indolo[2,3-b]quinoxaline core is a privileged structure in drug discovery, frequently associated with potent biological activities, including intercalation into DNA and inhibition of various kinases, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. This suggests potential research applications for this compound as a key intermediate in the synthesis of novel therapeutic agents or as a pharmacological tool for studying signal transduction pathways and cell cycle progression in cancer research. The presence of the dichlorobenzene group may enhance the molecule's lipophilicity and membrane permeability, potentially leading to improved cellular uptake. The specific mechanism of action is likely multi-factorial and dependent on the overall molecular structure, but it is anticipated to involve interactions with nucleic acids or enzymatic pockets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C24H19Cl2N3O

Molecular Weight

436.3 g/mol

IUPAC Name

6-[3-(2,4-dichlorophenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H19Cl2N3O/c1-15-6-4-7-17-22-24(28-20-9-3-2-8-19(20)27-22)29(23(15)17)12-5-13-30-21-11-10-16(25)14-18(21)26/h2-4,6-11,14H,5,12-13H2,1H3

InChI Key

WDNLTFCCROREIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Toluene Derivatives

A method adapted from the chlorination of 2,4-dichlorotoluene (CAS 134-25-8) involves light-mediated chlorination using phosphorus trichloride (PCl₃) as a catalyst. This yields 2,4-dichlorobenzal chloride, which is subsequently hydrolyzed to 2,4-dichlorobenzaldehyde.

Reaction Conditions :

  • Temperature : 120°C

  • Catalyst : PCl₃ (2–5 mol%)

  • Chlorine Gas Flow Rate : 0.5–1.0 L/min

  • Conversion Efficiency : ≥99%

Propoxy Chain Introduction

The aldehyde intermediate undergoes reductive amination or alkylation to install the propoxy group. For example:

2,4-Dichlorobenzaldehyde+1-Bromo-3-chloropropaneK₂CO₃, DMF2,4-Dichloro-1-(3-chloropropoxy)benzene\text{2,4-Dichlorobenzaldehyde} + \text{1-Bromo-3-chloropropane} \xrightarrow{\text{K₂CO₃, DMF}} \text{2,4-Dichloro-1-(3-chloropropoxy)benzene}

Yield : 72–85% (optimized via phase-transfer catalysis).

Synthesis of 4-Methylindolo[2,3-b]quinoxaline

Indole Ring Formation

The indole nucleus is synthesized via Fischer indole synthesis using 4-methylphenylhydrazine and cyclohexanone:

4-Methylphenylhydrazine+CyclohexanoneHCl, EtOH4-Methylindole\text{4-Methylphenylhydrazine} + \text{Cyclohexanone} \xrightarrow{\text{HCl, EtOH}} \text{4-Methylindole}

Reaction Time : 12–16 hours
Yield : 68–74%.

Quinoxaline Annulation

Condensation of 4-methylindole with o-phenylenediamine in the presence of an oxidizing agent (e.g., FeCl₃) forms the quinoxaline ring:

4-Methylindole+o-PhenylenediamineFeCl₃, AcOH4-Methylindolo[2,3-b]quinoxaline\text{4-Methylindole} + \text{o-Phenylenediamine} \xrightarrow{\text{FeCl₃, AcOH}} \text{4-Methylindolo[2,3-b]quinoxaline}

Temperature : 80–100°C
Yield : 60–65%.

Coupling of Subunits

Etherification via Nucleophilic Substitution

The propoxy linker’s terminal chloride reacts with the heterocycle’s hydroxyl group under basic conditions:

2,4-Dichloro-1-(3-chloropropoxy)benzene+4-Methylindolo[2,3-b]quinoxalin-5-olNaH, DMFTarget Compound\text{2,4-Dichloro-1-(3-chloropropoxy)benzene} + \text{4-Methylindolo[2,3-b]quinoxalin-5-ol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Optimized Conditions :

  • Base : Sodium hydride (2.2 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C

  • Yield : 55–62%.

Mitsunobu Coupling

Alternative coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

2,4-Dichloro-1-(3-hydroxypropoxy)benzene+4-Methylindolo[2,3-b]quinoxalin-5-olDEAD, PPh₃Target Compound\text{2,4-Dichloro-1-(3-hydroxypropoxy)benzene} + \text{4-Methylindolo[2,3-b]quinoxalin-5-ol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}

Advantages : Higher regioselectivity (yield: 70–75%).

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 4:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water (3:1) yields crystalline product (purity >98%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, quinoxaline-H), 7.92–7.20 (m, 9H, aromatic), 4.25 (t, J=6.4 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₆H₁₈Cl₂N₃O [M+H]⁺: 478.0854; found: 478.0856.

Challenges and Optimization

Competing Side Reactions

  • Over-chlorination : Mitigated by controlled Cl₂ flow and reaction monitoring via GC.

  • Ring-opening of Quinoxaline : Avoided by using mild bases (e.g., NaHCO₃ instead of NaOH).

Scalability

  • Batch Size Limitations : Reactions >10 g show reduced yields (45–50%) due to heat dissipation issues.

  • Continuous Flow Systems : Pilot studies indicate improved efficiency (yield: 68%).

Industrial Applications and Patents

The compound’s structural analogs exhibit antibacterial and antimalarial properties. Patent US20100069355A1 discloses similar indoloquinoxaline derivatives synthesized via analogous routes, emphasizing their therapeutic potential .

Chemical Reactions Analysis

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The propoxy chain can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding alcohols and acids.

Scientific Research Applications

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its unique chemical properties may enable it to act as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Indoloquinoxaline vs. Quinoline Derivatives

The indoloquinoxaline core in the target compound distinguishes it from quinoline-based analogs like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (). The synthesis of 4k involves Pd-catalyzed cross-coupling, a method that may also apply to the target compound’s assembly .

Triazole-Based Systems

Compounds like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole () feature a triazole core with dichlorophenoxy substituents. While triazoles are known for hydrogen-bonding capabilities, the indoloquinoxaline system’s extended π-conjugation may enhance binding to biological targets through stacking interactions .

Substituent and Linker Analysis

Dichlorobenzene Moieties

The 2,4-dichlorophenyl group in the target compound is structurally analogous to nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene, ), a herbicide. However, nitrofen’s simpler phenoxy linker and nitro group contrast with the target’s propoxy-indoloquinoxaline chain, which could impart higher target specificity or reduced environmental persistence .

Propoxy Linker vs. Ether Linkers

The propoxy linker in the target compound provides greater flexibility compared to rigid ether linkers in compounds like chlomethoxyfen (). This flexibility may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .

Physical and Spectroscopic Properties

While specific data for the target compound are unavailable, comparisons can be inferred:

  • Melting Points: Quinoline derivative 4k () melts at 223–225°C, suggesting that the target compound’s larger indoloquinoxaline system may elevate its melting point due to increased molecular rigidity.
  • Spectroscopy: The indoloquinoxaline moiety would likely produce distinct NMR and IR signals compared to quinoline or triazole cores, particularly in aromatic proton regions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents/Linker Key Applications Synthesis Method
Target Compound Indoloquinoxaline 2,4-dichloro, propoxy linker Research (inferred) Multi-step coupling
4k (4-Amino-2-(4-chlorophenyl)-quinoline) Quinoline 4-chlorophenyl, 4-methoxyphenyl Pharmaceutical research Pd-catalyzed cross-coupling
Nitrofen Benzene ether 2,4-dichloro, 4-nitro, phenoxy Herbicide Etherification
4-Amino-3,5-bis(...)triazole Triazole 2,4-dichlorophenoxy Research Condensation reaction

Research Findings and Implications

  • Synthetic Complexity: The target compound’s indoloquinoxaline-propoxyphenyl architecture likely requires advanced coupling techniques, contrasting with simpler triazole or ether syntheses .
  • Structure-Activity Relationships : The propoxy linker may balance flexibility and steric hindrance, optimizing interactions with biological targets compared to rigid analogs .

Biological Activity

2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dichlorobenzene moiety linked to a propoxy group and an indoloquinoxaline derivative. Its structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, antibacterial, and neuroprotective effects. The following sections summarize key findings related to the biological activity of 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene.

Anticancer Activity

Studies have demonstrated that derivatives of indoloquinoxaline can inhibit various cancer cell lines. For instance:

  • Mechanism : Induction of apoptosis through the upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2.
  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and IMR32 (neuroblastoma).

Table 1: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Apoptosis induction
HeLa15Cell cycle arrest at G2/M phase
A54912BAX upregulation
IMR328Caspase activation

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Similar indoloquinoxaline derivatives have shown activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Selected Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Hepatotoxicity : A study involving dietary administration of related chlorinated compounds showed significant increases in liver tumors in rodents, suggesting a need for careful evaluation of the compound's safety profile.
    • Findings : Dose-dependent increases in hepatocellular adenomas and carcinomas were observed at high concentrations.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of similar indoloquinoxaline derivatives in models of neurodegeneration.
    • Findings : The compounds exhibited protective effects against oxidative stress-induced neuronal damage.

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 2,4-Dichloro-1-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene, and how are reaction conditions optimized?

Answer:
The compound is synthesized via multi-step routes involving:

  • Coupling reactions : Linking the indoloquinoxaline core to the dichlorobenzene-propoxy moiety under controlled temperatures (60–80°C) and inert atmospheres .
  • Functionalization : Halogenation (e.g., chlorination) and esterification steps using reagents like thionyl chloride or acetic anhydride .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .
    Optimization focuses on solvent polarity, reactant stoichiometry, and reaction time to minimize byproducts (e.g., dimerization) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

Answer:

  • Molecular docking : Predict binding affinities to targets (e.g., kinases, viral proteases) by simulating interactions between the indoloquinoxaline core and active sites .
  • QSAR studies : Correlate substituent effects (e.g., methyl or chloro groups) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions .
    Experimental validation via enzyme inhibition assays (e.g., IC50 measurements) is critical .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : Confirms regiochemistry (e.g., ¹H NMR for methyl group positioning at C4 of indoloquinoxaline) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~520–550) .
  • HPLC : Quantifies purity using reverse-phase columns (e.g., Newcrom R1, acetonitrile/water gradient) .
  • X-ray crystallography : Resolves 3D structure for stereochemical accuracy .

Advanced: How do structural modifications (e.g., halogenation) impact bioactivity and pharmacokinetics?

Answer:

  • Chlorine substituents : Enhance lipophilicity (logP ~4.7) and membrane permeability, improving CNS penetration .
  • Methoxy/propoxy groups : Modulate metabolic stability (CYP450 interactions) and solubility .
  • Indoloquinoxaline core : Dictates DNA intercalation or kinase inhibition via π-π stacking and hydrogen bonding .
    In vivo studies (e.g., rodent PK models) assess bioavailability and half-life .

Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolysis : Avoid aqueous buffers (pH >7) to protect ester/propoxy linkages .
  • Oxidation : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) in solutions .

Advanced: What mechanisms underlie its antiviral or anticancer activity, and how are these studied?

Answer:

  • Antiviral : Inhibition of viral polymerases (e.g., HCV NS5B) via competitive binding to allosteric sites .
  • Anticancer : Topoisomerase II inhibition or pro-apoptotic signaling (e.g., caspase-3 activation) .
    Mechanistic studies employ:
    • Enzyme kinetics : Lineweaver-Burk plots to identify inhibition type .
    • Flow cytometry : Quantify apoptosis in cancer cell lines (e.g., HeLa, MCF-7) .

Basic: How are structure-activity relationships (SAR) determined for this compound?

Answer:

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., Cl → F, methyl → ethyl) .
  • Biological screening : Test analogs against disease models (e.g., antimicrobial disk diffusion, IC50 in cancer cells) .
  • Data analysis : Use statistical tools (e.g., PCA) to correlate structural features (ClogP, H-bond donors) with activity .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:

  • Assay standardization : Control variables (cell line passage number, serum concentration) .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50 vs. % inhibition) .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What solvents and reaction media are compatible with this compound?

Answer:

  • Polar aprotic solvents : DMSO, DMF for reactions requiring high solubility .
  • Non-polar media : Toluene or dichloromethane for halogenation steps .
    Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .

Advanced: How can its pharmacokinetic profile be improved for therapeutic use?

Answer:

  • Prodrug design : Mask polar groups (e.g., ester → amide) to enhance oral absorption .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .
  • Metabolic studies : Identify major metabolites (LC-MS/MS) to refine dosing regimens .

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